molecular formula C33H31F2NO4 B15063045 ethyl 2-((S)-(4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-oxopentanoate

ethyl 2-((S)-(4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-oxopentanoate

Cat. No.: B15063045
M. Wt: 543.6 g/mol
InChI Key: OKCLDNDDYXKAMK-BDJZEIKTSA-N
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Description

This compound is a chiral ethyl ester featuring a pentanoate backbone substituted with two 4-fluorophenyl groups, a benzyloxy-phenyl moiety, and an amino linker. The molecule integrates three key structural motifs:

  • Ketopentanoate core: The 5-oxopentanoate group provides a carbonyl functionality that may influence metabolic stability or binding affinity.
  • Fluorinated aromatic systems: The 4-fluorophenyl groups enhance lipophilicity and may modulate pharmacokinetic properties, such as membrane permeability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((S)-(4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-oxopentanoate typically involves multi-step organic synthesis. The process often starts with the preparation of key intermediates, such as benzyloxyphenyl and fluorophenyl derivatives. These intermediates are then subjected to various coupling reactions, including amination and esterification, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((S)-(4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-oxopentanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-((S)-(4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-oxopentanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-((S)-(4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related molecules from the provided evidence, focusing on molecular weight, substituents, and functional groups:

Compound Name Molecular Weight CAS Number Key Substituents Notes
Ethyl 2-((S)-(4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-oxopentanoate (Target) ~523.5 (calc.) Not provided Ethyl ester, two 4-fluorophenyl groups, benzyloxy-phenyl, chiral (S)-amino-methyl branch Likely higher lipophilicity due to fluorinated and benzyloxy groups.
5-(4-Fluorophenyl)-5-oxopentanoic acid 210.2 149437-76-3 Free carboxylic acid, single 4-fluorophenyl group, no benzyloxy or amino substituents Simpler structure; potential precursor for ester derivatives.
Ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate ~524.5 (calc.) Not provided Ethyl ester, 4-fluorophenyl-sulfanyl group, pyrimidine ring, ethoxy substituent Heterocyclic system (pyrimidine) may confer distinct binding modes.
3-Ethylpentanoic acid 130.19 58888-87-2 Linear alkyl chain with ethyl branch, free carboxylic acid Non-aromatic; minimal steric hindrance.

Key Observations:

Functional Group Impact: The target compound’s ethyl ester group (vs. free carboxylic acid in 5-(4-fluorophenyl)-5-oxopentanoic acid ) likely enhances oral bioavailability by resisting rapid hydrolysis.

Fluorination Effects: Both the target compound and the pyrimidine-based ethyl ester include 4-fluorophenyl groups, which typically increase metabolic stability compared to non-fluorinated analogs. However, the target’s dual fluorophenyl groups may amplify this effect.

Chirality and Stereochemical Complexity: The (S)-configured amino-methyl branch in the target compound distinguishes it from achiral analogs like 5-(4-fluorophenyl)-5-oxopentanoic acid . Chirality could lead to enantioselective interactions with biological targets (e.g., enzymes or receptors).

Research Implications and Gaps

  • Synthetic Challenges: The target compound’s multi-substituted, chiral structure likely requires asymmetric synthesis or resolution techniques, unlike simpler derivatives such as 3-ethylpentanoic acid .
  • Biological Data: No direct activity data for the target compound is available in the provided evidence.
  • Comparative Solubility : The pyrimidine-containing analog may exhibit better aqueous solubility due to its heterocyclic system, whereas the target’s benzyloxy group could reduce solubility despite the ester functionality.

Biological Activity

Ethyl 2-((S)-(4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)-5-(4-fluorophenyl)-5-oxopentanoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a benzyloxy group, fluorophenyl moieties, and an oxopentanoate backbone. Its molecular formula is C23H24F2N2O3C_{23}H_{24}F_2N_2O_3, and it exhibits properties that may influence its biological interactions.

1. Inhibition of Enzymes

Recent studies have highlighted the compound's potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The compound demonstrated competitive inhibition with an IC50 value of 0.062 µM, indicating strong activity compared to established MAO-B inhibitors like rasagiline and safinamide .

2. Antioxidant Activity

The antioxidant capacity of the compound was assessed using the Oxygen Radical Absorbance Capacity (ORAC) assay, yielding a result equivalent to 2.27 Trolox units. This suggests that the compound can scavenge free radicals effectively, which is beneficial in neuroprotective strategies .

3. Neuroprotective Effects

In vitro studies have shown that the compound possesses neuroprotective properties, likely due to its ability to inhibit oxidative stress and inflammation in neuronal cells. This aligns with findings that similar compounds with benzyloxy structures exhibit neuroprotective effects against oxidative damage .

Case Studies

Several case studies have been conducted to evaluate the pharmacological profiles of related compounds with similar structures:

  • Case Study 1 : A derivative with a benzyloxy group was tested for its MAO-B inhibitory activity and showed promising results, reinforcing the hypothesis that modifications in the benzyloxy position can enhance bioactivity .
  • Case Study 2 : A series of benzothiazole derivatives were synthesized and evaluated for their neuroprotective effects and antioxidant activities, demonstrating that structural modifications can lead to significant changes in biological activity .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship indicates that:

  • The presence of fluorine substituents enhances lipophilicity, potentially improving blood-brain barrier penetration.
  • The benzyloxy group plays a crucial role in modulating enzyme inhibition and antioxidant activity.
Structural Feature Effect on Activity
Fluorophenyl moietyIncreases lipophilicity and enzyme affinity
Benzyloxy groupEnhances MAO-B inhibition and antioxidant capacity
Oxopentanoate backboneContributes to overall stability and reactivity

Q & A

Q. Basic: What are the recommended synthetic strategies for preparing this compound, and how can stereochemical control at the (S)-configured center be achieved?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of 4-(benzyloxy)benzaldehyde with 4-fluorophenylamine to form the chiral imine intermediate. Enantioselective catalysis (e.g., chiral oxazaborolidines) may be employed to ensure (S)-configuration at the stereogenic carbon .
  • Step 2: Michael addition of the imine to a fluorophenyl-substituted pentanoate precursor. Protecting groups (e.g., benzyloxy) are critical to prevent side reactions .
  • Step 3: Final esterification using ethyl chloride under anhydrous conditions.
    Purification often requires preparative HPLC (>98% purity, C18 column, acetonitrile/water gradient) to isolate the target compound .

Q. Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR identifies substituents (e.g., benzyloxy at δ 7.3–7.5 ppm, fluorophenyl groups at δ 6.8–7.1 ppm). Coupling constants verify stereochemistry .
    • 19F NMR confirms fluorophenyl integration .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ ion matching C33H30F2NO5).
  • X-ray Crystallography: Resolves absolute configuration; similar fluorophenyl esters have been analyzed using Mo-Kα radiation (λ = 0.71073 Å) .

Q. Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Contradictions often arise from dynamic rotational barriers or solvent-induced shifts. Strategies include:

  • Variable Temperature NMR: Assesses conformational stability; broadening peaks at low temperatures indicate hindered rotation .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts to cross-validate experimental data .
  • 2D NMR (COSY, NOESY): Differentiates between regioisomers or diastereomers by correlating proton-proton proximities .

Q. Advanced: What experimental design principles apply to stability studies of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Stress Testing:
    • Hydrolytic Stability: Incubate at pH 1–13 (37°C, 48 hrs) and monitor degradation via HPLC. Acidic conditions may cleave the ester group .
    • Thermal Stability: Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C).
  • Light Sensitivity: Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradation products .
  • Statistical Design: Apply split-plot factorial designs to evaluate interactions between pH, temperature, and time .

Q. Advanced: How can researchers optimize reaction conditions to minimize impurities like (4-fluorophenyl)methanone derivatives?

Methodological Answer:

  • Impurity Profiling: Use LC-MS to identify byproducts (e.g., m/z corresponding to (4-fluorophenyl)methanone).
  • Kinetic Control: Lower reaction temperature (0–5°C) during imine formation to suppress ketone side products .
  • Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) may reduce undesired oxidation/reduction pathways .

Q. Advanced: What methodologies are used to assess the environmental fate and ecotoxicological impact of this compound?

Methodological Answer:

  • Environmental Persistence:
    • Hydrolysis Half-life: Determine in buffer solutions (pH 4–9) at 25°C. Fluorophenyl groups may enhance stability .
    • Soil Sorption: Measure log Koc using batch equilibrium assays; aromatic rings increase adsorption .
  • Ecotoxicology:
    • Daphnia magna Assays: Evaluate acute toxicity (48-hr LC50). The ester group may increase bioavailability .
    • Algal Growth Inhibition: Test effects on Chlorella vulgaris; fluorinated compounds often exhibit higher toxicity .

Q. Basic: What chromatographic methods are suitable for separating enantiomers or diastereomers of this compound?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak IA column (amylose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol (90:10) at 1.0 mL/min. Retention times differentiate enantiomers .
  • Supercritical Fluid Chromatography (SFC): CO2/ethanol mobile phase offers faster separation with reduced solvent use .

Q. Advanced: How can computational chemistry predict the compound’s reactivity in novel synthetic pathways?

Methodological Answer:

  • Reactivity Modeling:
    • Fukui Functions: Identify nucleophilic/electrophilic sites via Gaussian09 calculations. The ketone group (C=O) is susceptible to nucleophilic attack .
    • Transition State Analysis: Locate energy barriers for key steps (e.g., imine formation) using QM/MM methods .
  • Docking Studies: Predict binding affinities to biological targets (e.g., enzymes), aiding in rational drug design .

Properties

Molecular Formula

C33H31F2NO4

Molecular Weight

543.6 g/mol

IUPAC Name

ethyl 2-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-oxopentanoate

InChI

InChI=1S/C33H31F2NO4/c1-2-39-33(38)30(20-21-31(37)24-8-12-26(34)13-9-24)32(36-28-16-14-27(35)15-17-28)25-10-18-29(19-11-25)40-22-23-6-4-3-5-7-23/h3-19,30,32,36H,2,20-22H2,1H3/t30?,32-/m1/s1

InChI Key

OKCLDNDDYXKAMK-BDJZEIKTSA-N

Isomeric SMILES

CCOC(=O)C(CCC(=O)C1=CC=C(C=C1)F)[C@@H](C2=CC=C(C=C2)OCC3=CC=CC=C3)NC4=CC=C(C=C4)F

Canonical SMILES

CCOC(=O)C(CCC(=O)C1=CC=C(C=C1)F)C(C2=CC=C(C=C2)OCC3=CC=CC=C3)NC4=CC=C(C=C4)F

Origin of Product

United States

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